6-Benzylamino-9-(b-D-arabinofuranosyl)purine - 42519-51-7

6-Benzylamino-9-(b-D-arabinofuranosyl)purine

Catalog Number: EVT-3273462
CAS Number: 42519-51-7
Molecular Formula: C17H19N5O4
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Glycosylation of Protected Purine Bases: This method involves reacting a protected purine base (e.g., 6-chloropurine) with an activated arabinofuranosyl derivative (e.g., 1-chloro-2,3,5-tri-O-benzyl-α-D-arabinofuranose) []. Subsequent modifications can introduce the benzylamino group at the 6-position.
  • Chemoenzymatic Synthesis: This approach utilizes enzymes like nucleoside phosphorylases to catalyze the formation of the nucleoside bond between a purine base and an arabinofuranosyl phosphate donor [, ].
Chemical Reactions Analysis
  • Phosphorylation: Enzymes like kinases can phosphorylate the 5′-hydroxyl group of the arabinofuranosyl moiety, forming nucleoside monophosphates, diphosphates, or triphosphates. These phosphorylated derivatives are often crucial for biological activity [].
Mechanism of Action
  • Inhibition of DNA/RNA Polymerases: The arabinofuranosyl moiety could allow its incorporation into nascent DNA or RNA strands, potentially terminating chain elongation and inhibiting nucleic acid synthesis [].
  • Inhibition of Purine Metabolism Enzymes: It could act as a competitive inhibitor of enzymes involved in purine biosynthesis or salvage pathways, disrupting cellular nucleotide pools [].
  • Induction of Apoptosis: Like other purine analogues [], it might interfere with cellular processes, leading to programmed cell death.

9-(β-D-Arabinofuranosyl)adenine (Ara-A)

Compound Description: 9-(β-D-Arabinofuranosyl)adenine (Ara-A), also known as vidarabine, is an antiviral drug. It is a nucleoside analogue, specifically an arabinosyl analogue of adenosine. Ara-A is phosphorylated intracellularly to its active form, ara-ATP, which inhibits viral DNA polymerase. []

Relevance: Ara-A shares a nearly identical core structure with 6-benzylamino-9-(β-D-arabinofuranosyl)purine. Both compounds feature an arabinofuranosyl moiety attached to the N9 position of a purine base. The key distinction lies in the substituent at the C6 position of the purine ring. While 6-benzylamino-9-(β-D-arabinofuranosyl)purine bears a benzylamino group, Ara-A possesses an amino group at this position. This structural similarity suggests that both compounds may exhibit overlapping biological activities. []

8-Substituted 9-(β-D-Arabinofuranosyl)adenine Derivatives

Compound Description: This group encompasses a range of 9-(β-D-Arabinofuranosyl)adenine (Ara-A) analogues modified at the C8 position of the purine ring. These modifications include various amino substituents. These derivatives were synthesized and investigated for their potential antiviral activities against herpes simplex and vaccinia viruses. []

Relevance: The 8-substituted 9-(β-D-arabinofuranosyl)adenine derivatives are structurally related to 6-benzylamino-9-(β-D-arabinofuranosyl)purine through their shared arabinofuranosyl-purine core. The variation in substituents at the C8 position, as opposed to the C6 position in the target compound, highlights the exploration of structure-activity relationships within this class of compounds. The presence of the arabinofuranosyl moiety linked to the N9 position of the purine base remains a consistent feature, suggesting potential similarities in their biological profiles. []

N6-Substituted 9-(β-D-Arabinofuranosyl)adenine Derivatives

Compound Description: This group comprises a series of 9-(β-D-arabinofuranosyl)adenine (Ara-A) derivatives with various substituents attached to the N6 position of the purine ring. These compounds were synthesized by reacting 6-chloro-9-(β-D-arabinofuranosyl)purine with different amines to introduce the desired modifications. These derivatives were also investigated for their antiviral activities against herpes simplex and vaccinia viruses. []

Relevance: The N6-substituted 9-(β-D-arabinofuranosyl)adenine derivatives are closely related to 6-benzylamino-9-(β-D-arabinofuranosyl)purine, as both sets of compounds share an arabinofuranosyl moiety at the N9 position and modifications at the N6 position of the purine ring. Although the specific substituents at the N6 position might differ, the shared structural motif suggests potential commonalities in their biological activity and mechanism of action. []

6-Chloro-9-(β-D-arabinofuranosyl)purine

Compound Description: This compound serves as a key synthetic precursor for both N6-substituted 9-(β-D-arabinofuranosyl)adenine derivatives and 6-benzylamino-9-(β-D-arabinofuranosyl)purine. Its reactivity arises from the chlorine atom at the C6 position, which can be readily displaced by various nucleophiles, including amines, to generate a diverse array of substituted purine nucleosides. []

Relevance: 6-chloro-9-(β-D-arabinofuranosyl)purine is a direct precursor to 6-benzylamino-9-(β-D-arabinofuranosyl)purine. It shares the same core structure, with a chlorine atom instead of a benzylamino group at the C6 position of the purine. This structural similarity underlines its significance in the synthesis of the target compound and implies that both compounds might exhibit comparable pharmacological properties. []

2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Clofarabine)

Compound Description: Clofarabine is a purine nucleoside antimetabolite. It is a second-generation 2′-deoxyadenosine analog that exhibits potent antitumor activity. Clofarabine is a prodrug that is converted to its active metabolite, clofarabine triphosphate, inside cells. Clofarabine triphosphate inhibits both ribonucleotide reductase and DNA polymerase, thereby disrupting DNA synthesis and leading to cell death. []

Relevance: Although structurally distinct from 6-benzylamino-9-(β-D-arabinofuranosyl)purine, Clofarabine is mentioned alongside other purine nucleoside analogues, indicating a broader research context exploring the biological activity of modified purine nucleosides, particularly their antitumor and antiviral properties. Both compounds belong to the broader class of purine nucleosides and might share some common mechanisms of action despite differences in their specific targets or pathways. []

9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)guanine (AraF-G)

Compound Description: AraF-G is a synthetic nucleoside analog with potential antiviral activity. It belongs to a class of compounds known as 2′-deoxy-2′-fluoroarabinonucleic acids (2′F-ANA). AraF-G is incorporated into viral DNA and disrupts its replication. [, ]

Relevance: AraF-G is structurally related to 6-benzylamino-9-(β-D-arabinofuranosyl)purine by virtue of their shared sugar moiety, 2-deoxy-2-fluoro-β-D-arabinofuranosyl. Although the base moieties differ—guanine in AraF-G and a substituted purine in 6-benzylamino-9-(β-D-arabinofuranosyl)purine—the presence of the same modified sugar suggests potential similarities in their pharmacological properties, such as cellular uptake and metabolism. Both compounds exemplify the strategy of modifying naturally occurring nucleosides to develop new antiviral and antitumor agents. [, ]

Properties

CAS Number

42519-51-7

Product Name

6-Benzylamino-9-(b-D-arabinofuranosyl)purine

IUPAC Name

(2R,3S,4S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C17H19N5O4/c23-7-11-13(24)14(25)17(26-11)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-25H,6-7H2,(H,18,19,20)/t11-,13-,14+,17-/m1/s1

InChI Key

MRPKNNSABYPGBF-MBMVNNNZSA-N

SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Isomeric SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.